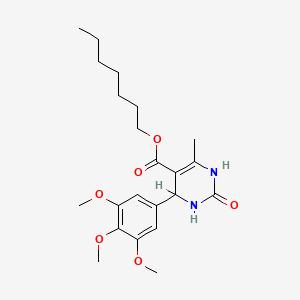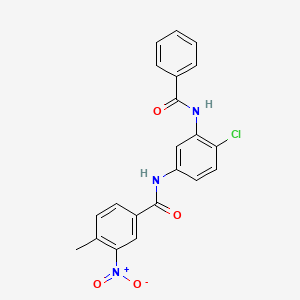![molecular formula C27H22N4O2 B11694354 3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)
3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Metoxi-1-naftil)-N'-[(E)-1-(2-naftil)etilidén]-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-Metoxi-1-naftil)-N'-[(E)-1-(2-naftil)etilidén]-1H-pirazol-5-carbohidrazida normalmente implica la condensación de 2-metoxi-1-naftaldehído con 1-(2-naftil)etilidén-hidrazina en presencia de un catalizador adecuado. La reacción se lleva a cabo en condiciones de reflujo en un disolvente adecuado como etanol o metanol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente incluirían la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxi o en el anillo de pirazol.
Reducción: Las reacciones de reducción podrían dirigirse al grupo carbonilo o al doble enlace en la porción etilidén.
Sustitución: Las reacciones de sustitución podrían ocurrir en los anillos naftil o en el anillo de pirazol, dependiendo de los reactivos utilizados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Los agentes halogenantes, los agentes nitrantes o los agentes sulfatantes pueden usarse para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la reducción podría producir un derivado de alcohol o amina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
Biológicamente, los derivados de pirazol a menudo se estudian por su potencial como inhibidores enzimáticos, agentes antimicrobianos y agentes antiinflamatorios. Este compuesto podría investigarse para actividades similares.
Medicina
En medicina, el compuesto podría explorarse por sus posibles efectos terapéuticos. Los derivados de pirazol se han estudiado por sus propiedades anticancerígenas, antivirales y analgésicas.
Industria
Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. En general, los derivados de pirazol ejercen sus efectos al interactuar con enzimas o receptores específicos, modulando su actividad. Esto podría implicar la unión al sitio activo de una enzima o la alteración de la conformación de un receptor.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(2-Metoxifenil)-1H-pirazol-5-carbohidrazida
- 3-(2-Naftil)-1H-pirazol-5-carbohidrazida
- 3-(2-Metoxi-1-naftil)-1H-pirazol-5-carbohidrazida
Singularidad
La singularidad de 3-(2-Metoxi-1-naftil)-N'-[(E)-1-(2-naftil)etilidén]-1H-pirazol-5-carbohidrazida radica en su patrón de sustitución específico y la presencia de ambos grupos naftil y metoxi. Esta estructura única podría conferir actividades biológicas distintas y reactividad química en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C27H22N4O2 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H22N4O2/c1-17(20-12-11-18-7-3-4-9-21(18)15-20)28-31-27(32)24-16-23(29-30-24)26-22-10-6-5-8-19(22)13-14-25(26)33-2/h3-16H,1-2H3,(H,29,30)(H,31,32)/b28-17+ |
Clave InChI |
RVHWZMBCDZRDHU-OGLMXYFKSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)/C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11694275.png)

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11694286.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694296.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11694303.png)


![1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11694308.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11694332.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[(octyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11694335.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11694342.png)

